molecular formula C5H13BrN2O3S B1372293 2-Amino-4-(methylsulfonyl)butanamide hydrobromide CAS No. 1214817-36-3

2-Amino-4-(methylsulfonyl)butanamide hydrobromide

Cat. No. B1372293
CAS RN: 1214817-36-3
M. Wt: 261.14 g/mol
InChI Key: RHGBRSPOBBLIJL-UHFFFAOYSA-N
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Description

“2-Amino-4-(methylsulfonyl)butanamide hydrobromide” is a chemical compound with the molecular formula C5H12N2O3S•HBr and a molecular weight of 261.14 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(methylsulfonyl)butanamide hydrobromide” can be represented by the InChI code: 1S/C5H12N2O3S.BrH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H . This indicates that the compound contains a butanamide group (C4H7NO), a methylsulfonyl group (CH3SO2), and a bromide ion (Br-).


Physical And Chemical Properties Analysis

“2-Amino-4-(methylsulfonyl)butanamide hydrobromide” is a solid at room temperature . It has a molecular weight of 261.14 .

Scientific Research Applications

Proteomics Research

2-Amino-4-(methylsulfonyl)butanamide hydrobromide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells. Its role in proteomics is crucial for understanding the complex protein networks that govern biological processes.

Biochemistry Applications

In the field of biochemistry, this compound serves as a vital reagent for studying enzyme kinetics and mechanisms . It can act as a substrate or inhibitor in enzymatic reactions, helping researchers to dissect the catalytic functions of enzymes and their roles in metabolism.

Pharmacological Studies

Pharmacology benefits from 2-Amino-4-(methylsulfonyl)butanamide hydrobromide as it can be employed to develop new therapeutic agents . Its molecular structure allows it to interact with various biological targets, aiding in the discovery of potential drug candidates and the exploration of their pharmacodynamics and pharmacokinetics.

Neuroscience Research

In neuroscience, this compound is used to study neural cell function and communication . It can help in understanding neurotransmitter release, neuronal signaling pathways, and the effect of various substances on neural activity, contributing to the development of treatments for neurological disorders.

Molecular Biology Techniques

2-Amino-4-(methylsulfonyl)butanamide hydrobromide: is applied in molecular biology for gene expression analysis and genetic engineering . It can be part of the synthesis of nucleic acid analogs or modifiers, which are essential for gene editing techniques and the study of gene regulation.

Clinical Research

In clinical research, this compound is used in the design of diagnostic assays and the evaluation of biomarkers . It can be involved in the development of novel diagnostic tools that detect specific proteins or nucleic acids associated with diseases, leading to early diagnosis and improved patient outcomes.

Chemical Synthesis

Lastly, 2-Amino-4-(methylsulfonyl)butanamide hydrobromide plays a role in chemical synthesis as a building block for creating complex organic molecules . Its functional groups make it a versatile precursor in the synthesis of various pharmaceuticals and biologically active compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-4-methylsulfonylbutanamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S.BrH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGBRSPOBBLIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(methylsulfonyl)butanamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.